molecular formula C12H20O5 B7839034 (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Cat. No.: B7839034
M. Wt: 244.28 g/mol
InChI Key: FBWQLTARTKWGMT-AZGGWRLDSA-N
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Description

The compound (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane is a tricyclic ether featuring a fused 7.3.0.0²,⁶ ring system with five oxygen atoms and five methyl substituents. Its stereochemistry (1R,6R,9S) imparts distinct conformational rigidity, influencing its physical properties (e.g., melting point, solubility) and reactivity. Such oxygen-rich tricyclic structures are often explored for applications in materials science, such as polymer precursors or stabilizing agents, due to their thermal stability and ability to form hydrogen bonds .

Properties

IUPAC Name

(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6?,7-,8+,9?,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWQLTARTKWGMT-AZGGWRLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2[C@H](C3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves the protection of the hydroxyl groups on galactose. One common method is to react galactose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivatives . The reaction is usually carried out under reflux conditions to ensure complete protection of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The protected galactose derivatives are then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene groups protect the hydroxyl groups, allowing the compound to participate in selective reactions without interference from other functional groups. This protection is crucial for its role in synthetic chemistry and biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Substitution: Oxygen vs. Nitrogen

Hexaazatricyclo Compound ()

The hexaazatricyclo compound, 12-(4-chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene, replaces oxygen atoms with nitrogen, forming a hexaaza framework. Key differences:

  • Reactivity : Nitrogen atoms enable hydrogen bonding and protonation, enhancing solubility in polar solvents compared to the oxygen-rich target compound.
  • Biological Activity : Imidazole-derived azatricyclo compounds exhibit herbicidal and antimicrobial properties , whereas oxygenated analogs are less bioactive but more thermally stable.
  • Crystal Packing : The hexaaza compound forms planar molecular layers stabilized by π-π interactions , while the target compound’s oxygen atoms likely favor dipolar interactions.
Siloxane-Based Tricyclo Compounds ()

Decamethyl-pentoxapentasilecane (D5) and dodecamethyl-hexaoxahexasilacyclododecane (D6) feature silicon-oxygen backbones. Contrasts include:

  • Thermal Stability : Siloxanes (D5/D6) exhibit higher thermal resistance due to Si-O bond strength, whereas the target compound’s C-O bonds are more reactive .
  • Applications : Siloxanes are used in lubricants and sealants, while the target compound’s all-carbon tricyclic framework may serve as a scaffold for organic synthesis.

Functional Group Variations

Carboxylic Acid Derivative ()

(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic acid introduces a carboxylic acid group. Key distinctions:

  • Acidity/Reactivity: The carboxylic acid enables salt formation and esterification, broadening reactivity compared to the non-acidic methyl groups in the target compound.
  • Solubility : Increased hydrophilicity due to the -COOH group enhances aqueous solubility .
Acetate Ester Derivative ()

[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate adds an ester moiety:

  • Lipophilicity : The acetate group increases lipophilicity, favoring solubility in organic solvents.

Stereochemical and Substituent Effects

The target compound’s (1R,6R,9S) stereochemistry contrasts with analogs like the (1S,2R,6S,8R,9R) configuration in ’s acetate derivative. These differences influence:

  • Molecular Shape : Stereochemistry dictates spatial arrangement, affecting packing efficiency in crystalline phases .

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